2,3-Dihydroxy-4-methoxybenzaldehyde
Overview
Description
“2,3-Dihydroxy-4-methoxybenzaldehyde” is a chemical compound with the empirical formula C8H8O4 and a molecular weight of 168.15 . It is a solid substance .
Synthesis Analysis
An efficient synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labelled probe of a common intermediate used in the synthesis of a number of biologically relevant molecules, has been achieved in 9 steps from an acyclic, non-aromatic precursor .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydroxy-4-methoxybenzaldehyde” can be represented by the SMILES string COc1ccc(C=O)c(O)c1O
.
Chemical Reactions Analysis
“2,3-Dihydroxy-4-methoxybenzaldehyde” can be used as a key intermediate in the synthesis of a number of natural products/drugs that have a range of biological activities .
Physical And Chemical Properties Analysis
“2,3-Dihydroxy-4-methoxybenzaldehyde” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis and Isotopic Labelling
A significant application of 2,3-Dihydroxy-4-methoxybenzaldehyde involves its synthesis and use as an isotopically labelled probe. Collins et al. (2016) demonstrated an efficient synthesis of [3-13C]-2,3-Dihydroxy-4-methoxybenzaldehyde, a common intermediate in the synthesis of biologically relevant molecules. This process is important for molecular imaging applications, where a 13C label is introduced in a linear synthesis from methyl iodide with glutaric monomethyl ester chloride (Collins et al., 2016).
Antioxidant Activity
Rijal et al. (2022) explored the synthesis of derivatives from vanillin (related to 2,3-Dihydroxy-4-methoxybenzaldehyde) and evaluated their antioxidant activities. The study found that the synthesized compounds displayed notable antioxidant properties, measured using the DPPH method, and compared against BHT, a known antioxidant (Rijal et al., 2022).
Spectroscopic and Quantum Chemical Investigations
Abbas et al. (2016) conducted spectroscopic (vibrational, NMR, and UV-Vis) and quantum chemical investigations on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin. This study is relevant for understanding the structural and electronic properties of such compounds, which is essential for various applications in chemistry and materials science (Abbas et al., 2016).
Natural Resources, Isolation, and Biosynthesis
Kundu and Mitra (2016) provided insight into the natural resources, isolation, application, and biosynthesis of methoxybenzaldehydes, including 2,3-Dihydroxy-4-methoxybenzaldehyde. Their review highlights the importance of these compounds in food and cosmetic industries, as well as their significant medicinal properties (Kundu & Mitra, 2016).
Sedative Effects in Pharmacology
Lee et al. (2006) investigated the sedative effects of combined administration of 4-hydroxy-3-methoxybenzaldehyde and 2,3-Dihydroxybenzaldehyde in rats. Their study indicates the potential for these compounds in the development of new pharmacological treatments for conditions like anxiety or insomnia (Lee et al., 2006)
Safety And Hazards
“2,3-Dihydroxy-4-methoxybenzaldehyde” may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
2,3-dihydroxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYLUUHIAKDJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468513 | |
Record name | 2,3-Dihydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-4-methoxybenzaldehyde | |
CAS RN |
4055-69-0 | |
Record name | 2,3-Dihydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.